molecular formula C9H17NO B14335247 1-Ethylazocan-2-one CAS No. 103039-86-7

1-Ethylazocan-2-one

Cat. No.: B14335247
CAS No.: 103039-86-7
M. Wt: 155.24 g/mol
InChI Key: KTXIRTMXSAEEQA-UHFFFAOYSA-N
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Description

1-Ethylazocan-2-one is an organic compound with the molecular formula C9H17NO It belongs to the class of azocanes, which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylazocan-2-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process. For example, the use of a strong acid like sulfuric acid or a base like sodium hydroxide can promote the formation of the azocane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylazocan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The nitrogen atom in the azocane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted azocanes depending on the reagents used.

Scientific Research Applications

1-Ethylazocan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethylazocan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the azocane ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    1-Methylazocan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Propylazocan-2-one: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 1-Ethylazocan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs.

Properties

CAS No.

103039-86-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-ethylazocan-2-one

InChI

InChI=1S/C9H17NO/c1-2-10-8-6-4-3-5-7-9(10)11/h2-8H2,1H3

InChI Key

KTXIRTMXSAEEQA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCCCC1=O

Origin of Product

United States

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